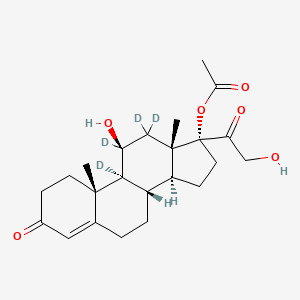
Hydrocortisone 17-acetate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrocortisone 17-acetate-d4 is a deuterated form of hydrocortisone acetate, a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, including pharmacokinetic research and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrocortisone 17-acetate-d4 typically involves the incorporation of deuterium into the hydrocortisone acetate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
Hydrocortisone 17-acetate-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to this compound-21-aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction to this compound-21-alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation at the 21-position using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Thionyl chloride (SOCl2), anhydrous conditions.
Major Products Formed
Oxidation: this compound-21-aldehyde.
Reduction: this compound-21-alcohol.
Substitution: Halogenated derivatives at the 21-position.
Aplicaciones Científicas De Investigación
Hydrocortisone 17-acetate-d4 is widely used in scientific research due to its deuterated nature, which provides several advantages:
Pharmacokinetic Studies: Used to study the metabolic pathways and pharmacokinetics of hydrocortisone in the body.
Metabolic Studies: Helps in tracing the metabolic fate of hydrocortisone and its derivatives.
Biological Research: Used in studies involving the anti-inflammatory and immunosuppressive effects of corticosteroids.
Industrial Applications: Employed in the development of new corticosteroid formulations and drug delivery systems.
Mecanismo De Acción
Hydrocortisone 17-acetate-d4 exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding modulates the transcription of various genes involved in inflammatory and immune responses, leading to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparación Con Compuestos Similares
Similar Compounds
Hydrocortisone: The non-deuterated form of hydrocortisone 17-acetate-d4.
Hydrocortisone 17-butyrate: Another ester derivative of hydrocortisone used for its anti-inflammatory properties.
Hydrocortisone valerate: A similar corticosteroid with different ester substitution.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic and pharmacokinetic studies. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterparts in various analytical techniques, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C23H32O6 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h10,16-18,20,24,27H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i11D2,18D,20D |
Clave InChI |
HDEDWNHZBWFQCB-LPXHYCATSA-N |
SMILES isomérico |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)OC(=O)C |
SMILES canónico |
CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


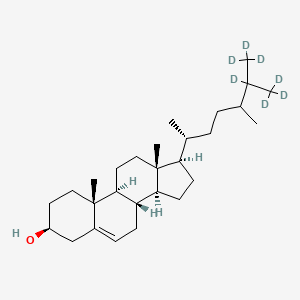
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)
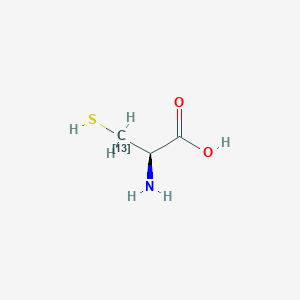
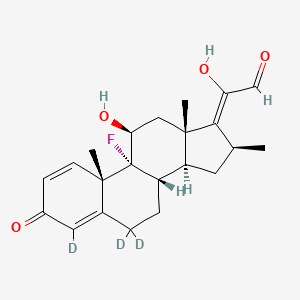


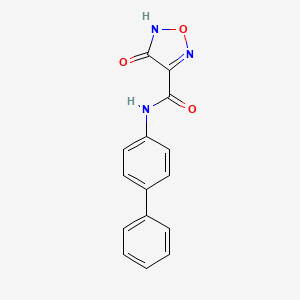
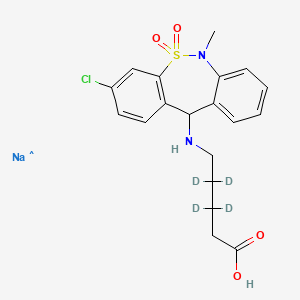


![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
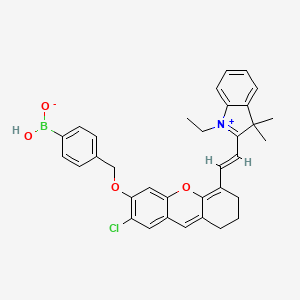
![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
